molecular formula C50H62ClN11O6S2 B610834 Siais178

Siais178

Cat. No.: B610834
M. Wt: 1012.7 g/mol
InChI Key: YGQREOJIRFCRKQ-ZIBKGDFVSA-N
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Description

SIAIS178 is a small molecule degrader developed using proteolysis targeting chimera (PROTAC) technology. It is designed to target and degrade the BCR-ABL fusion protein, which is a key driver in chronic myeloid leukemia. By recruiting the von Hippel-Lindau E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL, offering a novel therapeutic approach for leukemia treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIAIS178 involves the conjugation of a ligand for BCR-ABL with a ligand for the von Hippel-Lindau E3 ubiquitin ligase. The process typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and purification through chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to verify the compound’s purity and potency .

Chemical Reactions Analysis

Types of Reactions

SIAIS178 primarily undergoes reactions related to its degradation mechanism, including:

Common Reagents and Conditions

Major Products

The major product of the reaction involving this compound is the degraded fragments of the BCR-ABL protein, which are subsequently processed and eliminated by the cell .

Scientific Research Applications

Chemistry

SIAIS178 serves as a model compound for studying PROTAC technology and its applications in targeted protein degradation. It provides insights into the design and optimization of bifunctional molecules for therapeutic purposes .

Biology

In biological research, this compound is used to investigate the cellular pathways involved in protein degradation and the role of BCR-ABL in leukemia. It helps elucidate the mechanisms of drug resistance and the potential for overcoming it through targeted degradation .

Medicine

Medically, this compound is explored for its therapeutic potential in treating chronic myeloid leukemia, especially in cases where patients have developed resistance to traditional tyrosine kinase inhibitors. Its ability to degrade BCR-ABL offers a promising alternative to conventional treatments .

Industry

In the pharmaceutical industry, this compound represents a significant advancement in drug development, showcasing the potential of PROTAC technology to create more effective and selective therapies for various diseases .

Mechanism of Action

SIAIS178 exerts its effects by forming a ternary complex with the BCR-ABL protein and the von Hippel-Lindau E3 ubiquitin ligase. This complex facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL disrupts its oncogenic signaling, leading to the inhibition of leukemia cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in degrading BCR-ABL. Unlike traditional inhibitors that merely block the activity of BCR-ABL, this compound eliminates the protein entirely, potentially reducing the likelihood of drug resistance. Its ability to degrade multiple resistant mutants of BCR-ABL further highlights its therapeutic advantage .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN11O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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